molecular formula C6H9FO5 B8399406 Dimethyl alpha-hydroxymethyl-alpha-fluoromalonate

Dimethyl alpha-hydroxymethyl-alpha-fluoromalonate

Cat. No.: B8399406
M. Wt: 180.13 g/mol
InChI Key: JOWPHNRURQGHOK-UHFFFAOYSA-N
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Description

Dimethyl alpha-hydroxymethyl-alpha-fluoromalonate is a useful research compound. Its molecular formula is C6H9FO5 and its molecular weight is 180.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H9FO5

Molecular Weight

180.13 g/mol

IUPAC Name

dimethyl 2-fluoro-2-(hydroxymethyl)propanedioate

InChI

InChI=1S/C6H9FO5/c1-11-4(9)6(7,3-8)5(10)12-2/h8H,3H2,1-2H3

InChI Key

JOWPHNRURQGHOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)(C(=O)OC)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The process according to the invention is carried out in three stages: dimethyl α-fluoromalonate is first reacted with formaldehyde to give dimethyl α-hydroxymethyl-α-fluoromalonate, the latter is then hydrolyzed and the hydrolysis product is decarboxylated and dehydrated, and finally, the resuiting α-fluoroacrylic acid is esterified with a substituted phenol.
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Synthesis routes and methods II

Procedure details

48 g (0.48 mol) of potassium bicarbonate were dissolved in 535 g (6.59 mol) of aqueous formaldehyde solution (37% strength by weight) in a 4-liter glass flask. 841 g (5.6 mol) of dimethyl α-fluoromalonate were added dropwise to this solution., with stirring, in the course of 31/2 hours; the temperature was kept meanwhile within the range from 20° to 25° C. Stirring was continued for 2 hours at the same temperature, and during this time dimethyl α-hydroxymethyl-α-fluoromalonate was precipitated in the form of a colorless solid. 2,500 g of an aqueous, saturated solution of ammonium sulfate were then added to the reaction mixture, which was then extracted with methylene dichloride. The extraction solution was dried by means of anhydrous sodium sulfate. 906 g (90% of theory) of dimethyl a-hydroxymethyl-α-fluoromalonate were obtained after removing the methylene dichloride by distillation (bath temperature 40° C., 25 mbar).
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841 g
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[Compound]
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31
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535 g
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48 g
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Synthesis routes and methods III

Procedure details

In the first process stage, dimethyl α-fluoromalonate is subjected to hydroxymethylation with formaldehyde. (Dimethyl α-fluoromalonate is a known compound; see Journal of Fluorine Chemistry 25 (1984), 203-212.) The formaldehyde is preferably employed in the form of an aqueous solution having a formaldehyde content of 30 to 40% by weight. The formaldehyde is employed in an amount of 1 to 10 mot, preferably 1.1 to 3 mot (relative to 1 mol of dimethyl α-fluoromalonate). It is also possible to use paraformaldehyde, hexamethylenetetramine or 1,3,5-trioxane instead of formaldehyde. It is advantagous to carry out the reaction in the presence of a basic catalyst, which is then used in an amount of 2 to 50, preferably 5 to 15, mol % (relative to the dimethyl α-fluoromalonate). The catalyst used is, in particular, an alkali metal bicarbonate, for example potassium bicarbonate and sodium bicarbonate. The reaction is carried out at a temperature of 5° to 40° C., preferably 15° to 30° C. The dimethyl α -hydroxymethyl-α-fluoromalonate formed is then isolated from the reaction mixture, preferably by salting out or extraction by means of a water-immiscible organic solvent. A suitable solvent is, above all, an aliphatic chlorinated hydrocarbon having 1 to 4 carbon atoms, for example methylene dichloride, chloroform, carbon tetrachloride, 1,1-dichloroethane or 1,2-dichloroethane. A combination of salting out and extraction is particularly advantageous; a saturated salt solution (ammonium sulfate or sodium chloride) is then first added to the reaction mixture, and this mixture is then extracted. Dimethyl α-hydroxymethyl-α-fluoromalonate is obtained in the form of a colorless solid by evaporating the solvent.
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alkali metal bicarbonate
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Fluorine
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1 mol
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Synthesis routes and methods IV

Procedure details

The process according to the invention for preparing an α-fluoroacrylic acid ester is carried out in three stages. First dimethyl α-fluoromalonate is reacted with formaldehyde to give dimethyl a-hydroxymethyl-α-fluoromalonate, which is then hydrolyzed and the hydrolysis product is dicarboxylated and dehydrated, and finally the resulting α-fluoroacrylic acid is esterified with an alcohol of the formula (3).
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α-fluoroacrylic acid ester
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Synthesis routes and methods V

Procedure details

150 g (1 mol) of dimethyl α-fluoromalonate (see Journal of Fluorine Chemistry 25 (1984), 203-212) are added dropwise to a mixture of 96 g of a 35 percent strength by weight aqueous solution of formaldehyde (1.1 mol) and 10 g (0.1 mol) of potassium bicarbonate at a temperature of 25° C. in the course of one hour. The reaction solution is then mixed with four times the volume of a saturated aqueous ammonium chloride solution and the mixture is extracted three times with 150 ml of methylene chloride each time. The combined extraction solutions are dried over sodium sulfate. After evaporation of the methylene chloride, dimethyl α-hydroxymethyl-α-fluoromalonate is obtained as a colorless solid.
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150 g
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1.1 mol
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10 g
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